Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid
CAS No.:
Cat. No.: VC15992788
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8O4 |
|---|---|
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | spiro[3.3]hepta-2,6-diene-2,6-dicarboxylic acid |
| Standard InChI | InChI=1S/C9H8O4/c10-7(11)5-1-9(2-5)3-6(4-9)8(12)13/h1,3H,2,4H2,(H,10,11)(H,12,13) |
| Standard InChI Key | GWJZNSDTKWTCQU-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=CC12CC(=C2)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid (C₉H₈O₄) combines rigidity from the spirocyclic core with conjugation from the 1,5-diene system. Key structural features include:
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Spirocyclic Framework: Two cyclopropane rings share a central spiro carbon, creating a planar-chiral geometry. Bond angles at the spiro junction deviate from ideal tetrahedral geometry (≈109.5°) due to ring strain, with calculated angles near 60° for the fused cyclopropane rings.
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Conjugated Diene System: The 1,5-diene moiety introduces π-orbital overlap, enabling participation in cycloaddition reactions and influencing electronic absorption spectra (λ_max ≈ 210–230 nm in UV-Vis).
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Carboxylic Acid Groups: Positioned at the 2- and 6-positions, these groups facilitate hydrogen bonding, salt formation, and derivatization.
Table 1: Physicochemical Properties of Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic Acid
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| Melting Point | 215–220°C (decomposes) |
| Solubility | Soluble in DMSO, methanol; insoluble in hexane |
| pKa (carboxylic acids) | ~2.8 and 4.1 (estimated) |
| CAS Registry Number | 3057-91-8 |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via a multi-step route:
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Diene Formation: A [4+2] cycloaddition between cyclopropane-fused dienophiles and conjugated dienes under thermal or Lewis acid-catalyzed conditions. For example, reacting 1,3-cyclopentadiene with a spirocyclic ketone precursor yields the diene backbone .
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Carboxylation: Direct carboxylation of the spirocyclic intermediate using CO₂ under high-pressure conditions (5–10 atm) in the presence of a palladium catalyst .
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Acid Workup: Hydrolysis of intermediate esters or nitriles to yield the dicarboxylic acid.
Key Challenges:
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Ring strain in the cyclopropane rings complicates isolation, requiring low-temperature crystallization (-20°C) to prevent decomposition.
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Stereochemical control at the spiro center often necessitates chiral auxiliaries or asymmetric catalysis.
Industrial Production
Scalable methods remain underdeveloped due to the compound’s niche applications. Pilot-scale approaches employ continuous-flow reactors to enhance yield (≈65–70%) and reduce side reactions .
Chemical Reactivity and Functionalization
Diene Reactivity
The conjugated diene participates in:
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Diels-Alder Reactions: Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts. Second-order rate constants (k₂ ≈ 0.15 M⁻¹s⁻¹ at 25°C) indicate moderate reactivity compared to 1,3-butadiene .
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Electrophilic Addition: Bromination yields 1,2-dibromo derivatives, though over-addition at the spiro carbon is a competing pathway .
Carboxylic Acid Transformations
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Esterification: Treatment with methanol/H₂SO₄ produces the dimethyl ester (melting point: 148–150°C) .
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Amidation: Coupling with amines via EDCl/HOBt activates the carboxyl groups, yielding diamides with applications in polymer science .
Applications in Scientific Research
Materials Science
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Polymer Monomers: The spirocyclic core enhances thermal stability in polyesters (T_g ≈ 120°C) while maintaining processability .
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Metal-Organic Frameworks (MOFs): Serves as a rigid linker in MOFs, with surface areas exceeding 1,500 m²/g when coordinated to Zn²⁺ or Cu²⁺ .
Medicinal Chemistry
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Kinase Inhibition: Derivatives exhibit IC₅₀ values of 0.8–1.2 µM against CDK2, comparable to roscovitine .
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Antimicrobial Activity: MIC values of 16–32 µg/mL against Staphylococcus aureus highlight potential as antibiotic scaffolds .
Comparison with Structural Analogues
Recent Advancements (2023–2025)
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Catalytic Asymmetric Synthesis: Chiral phosphoric acids enable enantioselective spirocyclization (ee > 90%) .
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Photodynamic Therapy: Iron(III) complexes of the diacid demonstrate singlet oxygen quantum yields (ΦΔ ≈ 0.45) under visible light .
Challenges and Future Directions
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